

# physicochemical characteristics of 6-Chloro-3-methyluracil

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## Compound of Interest

Compound Name: 6-Chloro-3-methyluracil

Cat. No.: B041288

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## An In-depth Technical Guide to 6-Chloro-3-methyluracil

### Introduction

**6-Chloro-3-methyluracil** is a halogenated pyrimidine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.<sup>[1]</sup> Its structural backbone is a uracil ring, a fundamental component of ribonucleic acid (RNA). The presence of a chloro group at the 6-position and a methyl group at the 3-position imparts specific reactivity, making it a valuable building block for more complex molecules. Notably, it is a key intermediate in the production of Alogliptin, a dipeptidyl peptidase IV (DPP-4) inhibitor used in the management of type 2 diabetes.<sup>[2]</sup> This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis and analysis, and its role in biochemical pathways.

## Physicochemical Characteristics

The fundamental properties of **6-Chloro-3-methyluracil** are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

Table 1: General and Chemical Properties

Property	Value	Source(s)
IUPAC Name	<b>6-chloro-3-methyl-1H-pyrimidine-2,4-dione</b>	[3]
Synonyms	3-Methyl-6-chlorouracil, 6-Chloro-3-methylpyrimidine-2,4(1H,3H)-dione	[4]
CAS Number	4318-56-3	[4]
Molecular Formula	C <sub>5</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>2</sub>	[4][5]
Molecular Weight	160.56 g/mol	[3][4]
Appearance	White solid / Lumps	[6]
SMILES	CN1C(=O)C=C(NC1=O)Cl	[3]

| InChI Key | SGLXGFAZAARYJY-UHFFFAOYSA-N |[3][4] |

Table 2: Physical and Computational Properties

Property	Value	Source(s)
Melting Point	<b>277-282 °C (with decomposition)</b>	[4][6][7]
Boiling Point	225.3 °C at 760 mmHg	[4]
Density	1.5 ± 0.1 g/cm <sup>3</sup>	[4]
Polar Surface Area (PSA)	49.4 Å <sup>2</sup>	[3][4]
XLogP3	0	[4]

| Refractive Index | 1.581 |[4] |

## Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data are critical for the unambiguous identification and structural elucidation of **6-Chloro-3-methyluracil**.

Table 3:  $^1\text{H}$  NMR Spectroscopic Data

Solvent	Chemical Shift ( $\delta$ )	Multiplicity	Integration	Assignment	Source(s)
DMSO- $d_6$ (400 MHz)	3.10 ppm	singlet	3H	-CH <sub>3</sub>	[6]
	5.90 ppm	singlet	1H	=CH-	[6]

| | 12.4 ppm | broad singlet | 1H | -NH | [6] |

Table 4: Crystallographic Data

Parameter	Value	Source(s)
Crystal System	Monoclinic	[3]
Space Group	P 1 21/c 1	[3]
Unit Cell Dimensions	a = 4.4135 Å, b = 15.780 Å, c = 9.0645 Å	[3]

| |  $\alpha = 90.00^\circ$ ,  $\beta = 92.025^\circ$ ,  $\gamma = 90.00^\circ$  | [3] |

## Experimental Protocols

Detailed methodologies for the synthesis and purification of **6-Chloro-3-methyluracil** are outlined below. These protocols are based on established chemical literature.

### Synthesis of 6-Chloro-3-methyluracil

A common and effective method for synthesizing **6-Chloro-3-methyluracil** involves a two-step process starting from dimethyl malonate and N-methylurea, followed by chlorination.[2]

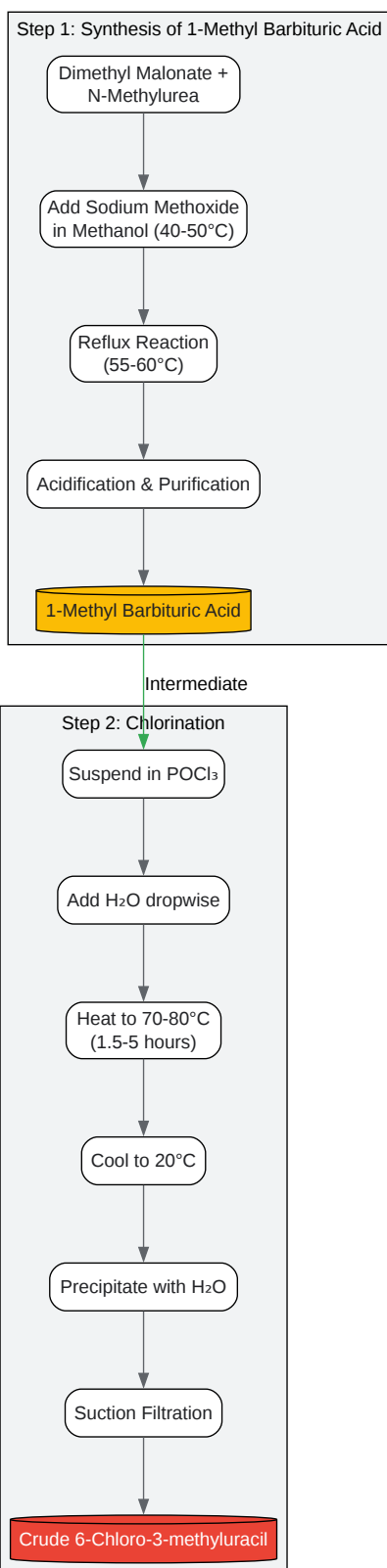
#### Step 1: Synthesis of 1-Methyl Barbituric Acid

- Add N-methylurea and sodium methoxide to a methanol solution. Adjust the temperature to 40-50 °C.[2]

- While maintaining the temperature, slowly add dimethyl malonate dropwise.[2]
- After the addition is complete, heat the mixture to reflux (55-60 °C) to facilitate the cyclization reaction, forming 1-methyl barbituric acid.[2]
- Acidify the resulting solution to precipitate the 1-methyl barbituric acid intermediate, which is then purified.[2]

#### Step 2: Chlorination to form **6-Chloro-3-methyluracil**

- Create a suspension of the dried 1-methyl barbituric acid solid in phosphorus oxychloride ( $\text{POCl}_3$ ).[2][6]
- Slowly add water dropwise to the mixture at a controlled temperature (e.g., 0-20 °C).[2][6]
- Gradually heat the reaction mixture to 70-80 °C and stir at this temperature for several hours (approx. 1.5-5 hours) to complete the chlorination.[2][6]
- Cool the reaction mixture back to approximately 20 °C.[2]
- Slowly add water to the cooled mixture to precipitate the crude **6-Chloro-3-methyluracil**. [2]
- The crude solid product is collected by suction filtration.[2]



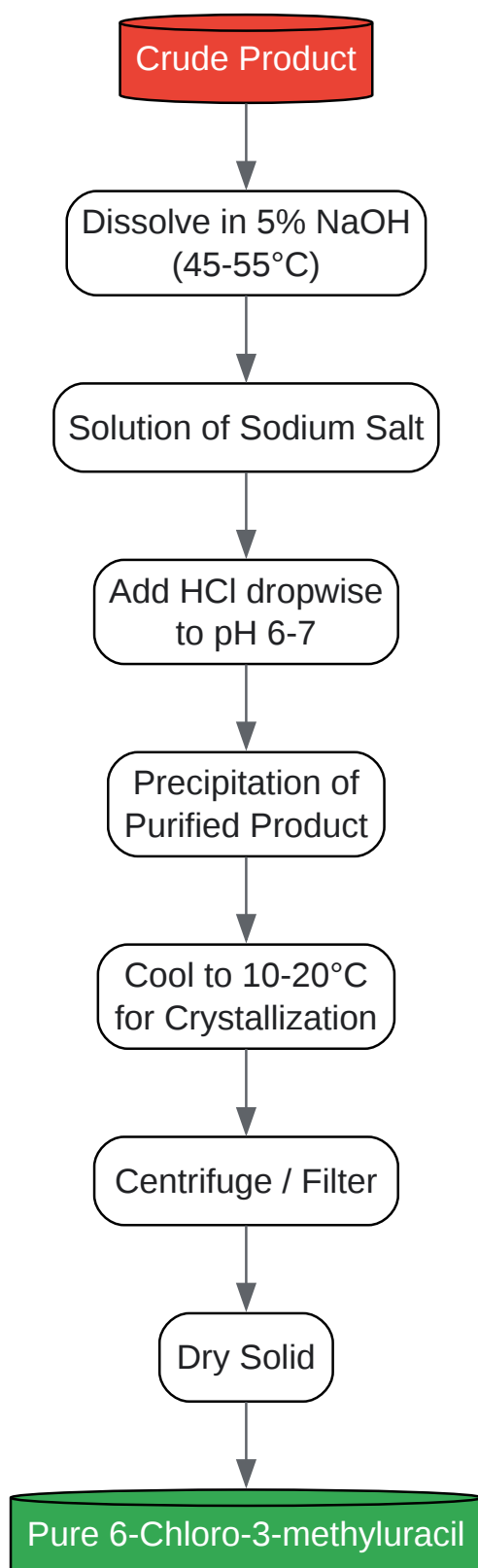
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Synthesis workflow for **6-Chloro-3-methyluracil**.

## Purification Protocol: Recrystallization

The crude product obtained from the synthesis often requires purification to achieve the desired grade for subsequent reactions.

- Dissolve the crude **6-Chloro-3-methyluracil** in a 5% aqueous sodium hydroxide (NaOH) solution. A mass ratio of approximately 5:1 (NaOH solution to crude product) is typical.[\[2\]](#)
- Gently warm the solution to 45-55 °C to ensure the complete dissolution of the solid.[\[2\]](#)
- Slowly add hydrochloric acid (HCl) dropwise to the solution to adjust the pH to between 6 and 7. This will cause the purified product to precipitate out as crystals.[\[2\]](#)
- Cool the mixture to 10-20 °C and allow time for crystallization to complete.[\[2\]](#)
- Collect the purified crystals by centrifugation or filtration.[\[2\]](#)
- Dry the solid product to obtain pure **6-Chloro-3-methyluracil**. Purity can be assessed by techniques such as HPLC.[\[2\]](#)



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*Purification workflow for **6-Chloro-3-methyluracil**.*

## Biological Significance and Applications

While **6-Chloro-3-methyluracil** itself is not typically the final active pharmaceutical ingredient (API), its role as a key building block is of immense importance in drug development.

### Intermediate for Alogliptin (DPP-4 Inhibitor)

The primary application of **6-Chloro-3-methyluracil** is as a key intermediate in the synthesis of Alogliptin, a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[2] DPP-4 is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP). By inhibiting DPP-4, Alogliptin increases the levels of active incretins, which in turn stimulates glucose-dependent insulin secretion and suppresses glucagon secretion, thereby lowering blood glucose levels in patients with type 2 diabetes.

### Other Potential Applications

- **Antibacterial Agents:** Derivatives of **6-Chloro-3-methyluracil** have been synthesized and investigated as potential antibacterial agents, specifically as inhibitors of *Helicobacter pylori* glutamate racemase.[6]
- **Bioactive Metal Complexes:** When complexed with metals such as copper(II), **6-Chloro-3-methyluracil** can form coordination compounds that exhibit notable biofunctional properties, including antibacterial and antioxidant effects.[8]

The logical relationship from the intermediate to the final drug's mechanism of action is illustrated below.



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*Role of **6-Chloro-3-methyluracil** in the Alogliptin pathway.*



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